3-Ethyl-1-methylpiperazine
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Overview
Description
3-Ethyl-1-methylpiperazine is a heterocyclic organic compound with the molecular formula C7H16N2. It is a derivative of piperazine, characterized by the presence of an ethyl group at the third position and a methyl group at the first position of the piperazine ring. This compound is utilized in various scientific research fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-1-methylpiperazine can be achieved through several methods. One common approach involves the alkylation of 1-methylpiperazine with ethyl halides under basic conditions. The reaction typically proceeds as follows: [ \text{1-Methylpiperazine} + \text{Ethyl Halide} \rightarrow \text{this compound} ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as metal ions supported on polymeric resins can be employed to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions: 3-Ethyl-1-methylpiperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield secondary amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the piperazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Halogenated compounds and strong bases are typically employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups .
Scientific Research Applications
3-Ethyl-1-methylpiperazine is utilized in diverse scientific research applications, including:
Chemistry: It serves as a building block in organic synthesis and the preparation of complex molecules.
Biology: This compound is used in the study of biological systems and as a precursor for biologically active molecules.
Medicine: It is investigated for potential therapeutic applications, including as a scaffold for drug development.
Industry: this compound is employed in the production of polymers and other industrial materials .
Mechanism of Action
The mechanism of action of 3-Ethyl-1-methylpiperazine involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
- 1-Methylpiperazine
- 1-Ethylpiperazine
- 1,4-Dimethylpiperazine
- 1-Isopropylpiperazine
Comparison: 3-Ethyl-1-methylpiperazine is unique due to the presence of both an ethyl and a methyl group on the piperazine ring. This structural feature imparts distinct chemical properties and reactivity compared to other piperazine derivatives. For instance, the ethyl group at the third position can influence the compound’s steric and electronic properties, affecting its interactions in chemical and biological systems .
Properties
IUPAC Name |
3-ethyl-1-methylpiperazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2/c1-3-7-6-9(2)5-4-8-7/h7-8H,3-6H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZKZKKVCUTUIPF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CCN1)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1341468-11-8 |
Source
|
Record name | 3-ethyl-1-methylpiperazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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